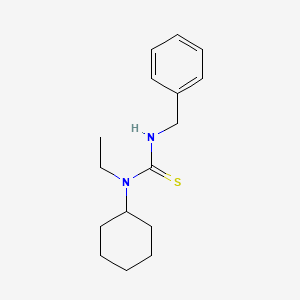![molecular formula C13H21N5O2 B5553999 N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)
N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar urea derivatives typically involves condensation and chlorination reactions, using materials like urea and different amines as raw materials. For example, 1-(2-Chloroethyl)-2-imidazolidinone was synthesized from urea and N-(hydroxyethyl)ethylenediamine, achieving a high yield of 91.5% through a process valued for its low production cost and simplicity (Chen Shui-ku, 2011).
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. For instance, in the case of N,N'-disubstituted ureas containing adamantane fragments, the synthesis involved the use of 1,1'-carbonyldiimidazole to obtain specific isocyanates, leading to symmetrically and unsymmetrically substituted ureas (D. Danilov et al., 2020).
Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including N-H insertion reactions that produce highly substituted imidazolones and imidazoles from diazocarbonyls. Such reactions have been shown to be efficient, yielding products with excellent selectivity (Sang-Hyeup Lee et al., 2004). Additionally, urea derivatives can participate in Lossen rearrangement, providing a route to synthesize hydroxamic acids and ureas from carboxylic acids without racemization, under mild conditions (Kishore Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. For example, the crystal structure analysis of certain urea compounds revealed specific hydrogen bonding patterns and molecular conformations, which are essential for predicting the compound's reactivity and stability (M. I. Attia et al., 2012).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as reactivity towards different functional groups, acidity or basicity of the nitrogen atoms, and potential for forming hydrogen bonds, play a significant role in their applications in chemical synthesis and materials science. Studies on urea derivatives have shown a variety of reactivities, depending on the substituents and the reaction conditions employed (Xin-jian Song et al., 2008).
科学的研究の応用
Synthesis and Chemical Properties
N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea is involved in various chemical syntheses and reactions that highlight its versatility in producing novel compounds. For instance, ureas obtained from certain naphthalenecarbonitriles and isocyanates undergo double cyclization to yield compounds with the benz[h]imidazo[1,2-c]quinazoline ring system, demonstrating a pathway for generating complex heterocyclic structures (Petridou-Fischer & Papadopoulos, 1984). Another example includes the synthesis of novel phosphoranes containing urea derivatives, where N-Acetyl-N′-methyl urea or ethyl urea reacts in a chemoselective reaction to add to a triple bond, showcasing urea's role in forming nitrogen-containing heterocycles (Afshar & Islami, 2009).
Catalysis and Reaction Mechanisms
N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea derivatives have been utilized as substrates in catalytic reactions. For example, oxidative C-H amination of N-trichloroethoxysulfonyl-protected ureas and guanidines demonstrates high yields for tertiary and benzylic-derived substrates, underlining the importance of protective groups and catalyst choice in facilitating heterocyclic ring formation (Kim, Mulcahy, Espino, & Du Bois, 2006). Another study on the hydroamination of N-alkenyl ureas catalyzed by gold(I) N-heterocyclic carbene complex at room temperature further exemplifies the utility of urea derivatives in synthesizing nitrogen heterocycles in excellent yields (Bender & Widenhoefer, 2006).
Development of Novel Heterocyclic Compounds
Research into N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea and its derivatives has facilitated the development of new heterocyclic compounds with potential therapeutic applications. For example, the synthesis and characterization of novel phosphoranes containing urea derivatives have revealed chemoselective reactions that could be fundamental in developing pharmacologically active molecules (Afshar & Islami, 2009). Additionally, the exploration of N-H insertion reactions with primary ureas presents a method for synthesizing highly substituted imidazolones and imidazoles, highlighting urea's versatility in medicinal chemistry applications (Lee et al., 2004).
作用機序
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
将来の方向性
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
特性
IUPAC Name |
[2-[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-2-17-8-5-15-12(17)10-3-6-18(7-4-10)11(19)9-16-13(14)20/h5,8,10H,2-4,6-7,9H2,1H3,(H3,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCOIIVUVIRPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea (non-preferred name) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)
![8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)

![4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5553951.png)
![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)
![methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)
![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)
![5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553987.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)
![5-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5554007.png)
![2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)
![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)